Pad4-IN-3

Beschreibung

Eigenschaften

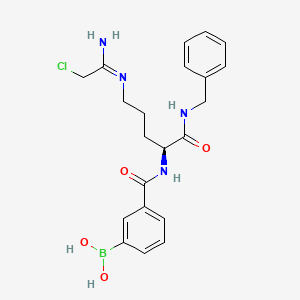

Molekularformel |

C21H26BClN4O4 |

|---|---|

Molekulargewicht |

444.7 g/mol |

IUPAC-Name |

[3-[[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]carbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C21H26BClN4O4/c23-13-19(24)25-11-5-10-18(21(29)26-14-15-6-2-1-3-7-15)27-20(28)16-8-4-9-17(12-16)22(30)31/h1-4,6-9,12,18,30-31H,5,10-11,13-14H2,(H2,24,25)(H,26,29)(H,27,28)/t18-/m0/s1 |

InChI-Schlüssel |

QHGIRHHYXMSBAA-SFHVURJKSA-N |

Isomerische SMILES |

B(C1=CC(=CC=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)NCC2=CC=CC=C2)(O)O |

Kanonische SMILES |

B(C1=CC(=CC=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC2=CC=CC=C2)(O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of PAD4-IN-3: An In-depth Technical Guide

Disclaimer: Publicly available information on a specific molecule designated "Pad4-IN-3" is limited. This guide provides a comprehensive overview of the mechanism of action for a representative, well-characterized class of potent and selective PAD4 inhibitors, which will be referred to as this compound for the purpose of this document. The data and protocols presented are synthesized from established research on PAD4 inhibition and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction to PAD4 and its Role in Disease

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins by converting arginine residues to citrulline.[1] This process, known as citrullination or deimination, leads to a loss of positive charge on the protein, which can alter its structure and function.[1] PAD4 is primarily expressed in hematopoietic cells, particularly neutrophils, and plays a crucial role in the formation of neutrophil extracellular traps (NETs), a web-like structure of decondensed chromatin released by neutrophils to trap and kill pathogens.[2][3]

Dysregulated PAD4 activity and the subsequent hypercitrullination of proteins have been implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), as well as in certain cancers.[1][2] In these conditions, the aberrant formation of NETs and the generation of citrullinated autoantigens are thought to contribute to chronic inflammation and tissue damage.[1] Consequently, PAD4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[2]

Biochemical Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the PAD4 enzyme. Its mechanism of action is centered on the direct binding to the enzyme, thereby preventing the citrullination of its substrates.

Inhibition of PAD4 Enzymatic Activity

This compound demonstrates robust inhibition of PAD4 in biochemical assays. The inhibitory activity is typically quantified by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Assay Type | Inhibitor | IC50 (nM) | Reference |

| Recombinant Human PAD4 (fluorescent assay) | Representative PAD4 Inhibitor | 50 - 250 | [4][5] |

| Recombinant Human PAD4 (ammonia detection) | Representative PAD4 Inhibitor | 50 - 250 | [5] |

Table 1: Biochemical Inhibitory Activity of a Representative PAD4 Inhibitor.

The mechanism of inhibition can be further characterized as reversible or irreversible. Many potent PAD4 inhibitors, such as those in the class represented by this compound, are reversible inhibitors.[4] This means they do not form a permanent covalent bond with the enzyme.

Caption: Biochemical inhibition of PAD4 by this compound.

Cellular Mechanism of Action of this compound

In a cellular context, this compound exerts its effects by inhibiting intracellular PAD4 activity, leading to a reduction in protein citrullination and the downstream consequences of this modification, most notably the formation of NETs.

Inhibition of Histone Citrullination

A key substrate of PAD4 in the nucleus is histone H3. Citrullination of histone H3 is a critical step in chromatin decondensation, which is required for NET formation.[2] this compound effectively penetrates cells and inhibits the citrullination of histone H3 in various cell types, particularly neutrophils.

| Cell Type | Stimulus | Inhibitor | IC50 (nM) | Reference |

| Human Neutrophils | Calcium Ionophore | Representative PAD4 Inhibitor | < 100 | [4] |

| HL-60 cells | Calcium Ionophore | Representative PAD4 Inhibitor | < 100 | [4] |

Table 2: Cellular Inhibitory Activity of a Representative PAD4 Inhibitor on Histone H3 Citrullination.

Inhibition of NET Formation

By preventing histone citrullination, this compound effectively blocks the formation of NETs in response to various stimuli, such as phorbol 12-myristate 13-acetate (PMA), calcium ionophores, and bacterial components like lipopolysaccharide (LPS).[6]

Caption: Signaling pathway of NET formation and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of PAD4 inhibitors.

Biochemical PAD4 Inhibition Assay (Fluorescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PAD4 using a fluorogenic substrate.

Materials:

-

Recombinant human PAD4 enzyme

-

PAD4 assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 7.6)

-

PAD4 substrate (e.g., N-α-benzoyl-L-arginine-7-amido-4-methylcoumarin)

-

Test compound (this compound)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of recombinant PAD4 to each well of the microplate.

-

Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the PAD4 substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Histone Citrullination Assay (Immunofluorescence)

This assay quantifies the inhibition of histone H3 citrullination in cells treated with a PAD4 inhibitor.

Materials:

-

Neutrophils or other PAD4-expressing cells

-

Cell culture medium

-

Stimulus (e.g., calcium ionophore A23187)

-

Test compound (this compound)

-

Fixation and permeabilization buffers

-

Primary antibody against citrullinated histone H3 (anti-citH3)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

Protocol:

-

Seed cells in a multi-well imaging plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with a stimulus (e.g., 4 µM A23187) for a defined period (e.g., 4 hours) to induce histone citrullination.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells to allow antibody entry (e.g., with 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate the cells with the primary anti-citH3 antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of citrullinated histone H3 per nucleus.

-

Calculate the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.

Caption: Experimental workflow for the cellular histone citrullination assay.

Selectivity Profile

An ideal PAD4 inhibitor should exhibit high selectivity for PAD4 over other PAD isozymes (PAD1, PAD2, and PAD3) to minimize off-target effects. The selectivity of this compound is typically assessed by testing its inhibitory activity against a panel of recombinant PAD enzymes.

| Enzyme | Representative Inhibitor IC50 (nM) | Selectivity (fold vs. PAD4) | Reference |

| PAD1 | > 10,000 | > 200 | [4] |

| PAD2 | > 10,000 | > 200 | [4] |

| PAD3 | > 5,000 | > 100 | [4] |

| PAD4 | 50 | 1 | [4] |

Table 3: Selectivity Profile of a Representative PAD4 Inhibitor.

Conclusion

This compound represents a class of potent and selective inhibitors of PAD4 that effectively block the enzymatic activity of PAD4, leading to the suppression of protein citrullination and NET formation. Its well-defined mechanism of action, demonstrable in both biochemical and cellular assays, makes it a valuable tool for studying the biological roles of PAD4 and a promising therapeutic candidate for the treatment of autoimmune diseases and other conditions driven by aberrant PAD4 activity. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other PAD4 inhibitors.

References

- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pad4-takes-charge-during-neutrophil-activation-impact-of-pad4-mediated-net-formation-on-immune-mediated-disease - Ask this paper | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

The Multifaceted Role of Peptidylarginine Deiminase 4 (PAD4): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins known as citrullination or deimination. This process involves the conversion of an arginine residue within a protein to a citrulline residue. While essential for various physiological processes, including the regulation of gene expression and protein function, aberrant PAD4 activity has been implicated in the pathogenesis of numerous diseases, such as rheumatoid arthritis (RA), multiple sclerosis (MS), and cancer.[1] This technical guide provides a comprehensive overview of the core functions of PAD4, its enzymatic properties, and its role in health and disease, with a focus on quantitative data, detailed experimental protocols, and signaling pathways relevant to researchers and drug development professionals.

Core Functions of PAD4

The primary function of PAD4 is the catalysis of citrullination, a post-translational modification that results in the loss of a positive charge and a change in the hydrogen bonding capacity of the modified amino acid. This seemingly subtle alteration can have profound effects on protein structure and function.

Citrullination and Protein Function

By converting positively charged arginine to neutral citrulline, PAD4 can induce protein unfolding and alter protein-protein interactions.[2] This modification can impact a wide array of cellular processes, including epithelial terminal differentiation, nervous system development, and apoptosis.[2]

Transcriptional Regulation

PAD4 is a key player in the regulation of gene expression. It localizes to the nucleus of various cells, including neutrophils, where it citrullinates core histones H3, H4, and H2A.[3] This histone modification can lead to chromatin decondensation, making DNA more accessible for transcription. Conversely, PAD4-mediated citrullination of histone tails can also antagonize arginine methylation, a mark often associated with active transcription, thereby acting as a transcriptional corepressor.[3][4] For instance, PAD4 is recruited to the promoters of genes regulated by the estrogen receptor (ER) and the tumor suppressor p53, where it citrullinates histone H3 and influences gene expression.[3] Furthermore, PAD4 can regulate the expression of oncogenes like c-myc and c-fos through the citrullination of transcription factors such as Elk-1.[3]

Neutrophil Extracellular Trap (NET) Formation

One of the most well-characterized functions of PAD4 is its critical role in the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens.[3][5] PAD4-mediated citrullination of histones is essential for the chromatin decondensation required for NET formation.[6] Dysregulated NETosis, driven by excessive PAD4 activity, is a hallmark of several inflammatory and autoimmune diseases.[5]

Quantitative Data on PAD4 Enzyme

A thorough understanding of the enzymatic properties of PAD4 is crucial for the development of targeted therapies. The following tables summarize key quantitative data related to PAD4 activity and expression.

Table 1: Kinetic Parameters of Human PAD4 for Various Substrates

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Benzoyl-L-arginine ethyl ester (BAEE) | 0.58 ± 0.12 | 2.8 ± 0.6 | 4800 | [2] |

| Histone H3 peptide (1-21) | Not Determined | Not Determined | 3700 | [2] |

| Histone H4 peptide (1-21) | 0.21 ± 0.10 | 2.1 ± 0.6 | 10000 | [2] |

| Benzoyl-L-arginine amide (BAA) | Not Determined | Not Determined | 22,000 | [7] |

| Benzoyl-L-arginine methyl ester (BAME) | 1.66 ± 0.26 | Not Determined | Not Determined | [7] |

Note: Kinetic parameters can vary depending on the specific assay conditions.

Table 2: Optimal Conditions for PAD4 Enzymatic Activity

| Parameter | Optimal Value/Condition | Reference |

| pH | 7.6 (for BAEE substrate) | [8] |

| 6.4 (for histone H3 substrate) | [8] | |

| Calcium Concentration (Ca2+) | Half-maximal activation (K0.5): 300-600 µM | [9] |

| Full activity: > 5 mM | [9] | |

| Temperature | 37°C | [10] |

Table 3: Relative Expression of PAD4 in Immune Cells and Disease

| Cell Type/Condition | Relative Expression Level | Reference |

| Neutrophils | High | [11] |

| Monocytes | Moderate | [12] |

| T cells (human) | Low (higher in memory vs. naive) | [11] |

| Rheumatoid Arthritis (RA) Synovium | Significantly higher than controls | [13] |

| RA Peripheral Blood Mononuclear Cells | Four-fold greater than controls | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for studying PAD4 function. This section provides methodologies for key experiments.

In Vitro Citrullination Assay using Recombinant PAD4 and Histone H3

This protocol describes the citrullination of recombinant histone H3 by PAD4 in a controlled in vitro setting.

Materials:

-

Recombinant human PAD4 (e.g., from Sf9 insect cells)

-

Recombinant human Histone H3

-

Citrullination Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 2 mM DTT (freshly added)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot apparatus and reagents

-

Primary antibody: Anti-citrullinated Histone H3 antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescence substrate

Procedure:

-

Prepare the citrullination reaction by combining 5 µM recombinant PAD4 with 50 µM recombinant histone H3 in the citrullination buffer.

-

Incubate the reaction mixture at 37°C for 2 hours.

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane for Western blotting.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-citrullinated Histone H3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the citrullinated histone H3 using a chemiluminescence substrate and an imaging system.[14][15]

Quantification of Neutrophil Extracellular Trap (NET) Formation

This protocol outlines a method to quantify NET formation using a fluorescent DNA-binding dye.

Materials:

-

Isolated human neutrophils

-

RPMI 1640 medium

-

Fetal Calf Serum (FCS)

-

Phorbol 12-myristate 13-acetate (PMA) or other desired stimulus

-

Sytox Green or other cell-impermeable DNA dye

-

96-well black, flat-bottom plate

-

Fluorescence plate reader

Procedure:

-

Isolate neutrophils from fresh human blood using a standard protocol (e.g., Ficoll-Paque density gradient centrifugation).

-

Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 2% FCS.

-

Seed 37,500 neutrophils in 90 µL of medium per well in a 96-well black, flat-bottom plate.

-

Add 10 µL of the desired stimulus (e.g., 100 ng/mL PMA) to the wells. Include a negative control (medium only).

-

Incubate the plate at 37°C for 2-4 hours.

-

Add the cell-impermeable DNA dye (e.g., Sytox Green to a final concentration of 1 µM) to each well.

-

Incubate in the dark at room temperature for 5-10 minutes.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Sytox Green). The fluorescence intensity is proportional to the amount of extracellular DNA released during NETosis.[1][16]

Chromatin Immunoprecipitation (ChIP) for PAD4

This protocol provides a general workflow for performing ChIP to identify the genomic regions where PAD4 is bound.

Materials:

-

Cultured cells (e.g., neutrophils or a relevant cell line)

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis buffer

-

Sonication buffer

-

ChIP-grade anti-PAD4 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

qPCR reagents or library preparation kit for sequencing

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with an anti-PAD4 antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial kit.

-

Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific target loci or by preparing a library for next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.[10][17][18]

Signaling Pathways and Logical Relationships

Understanding the signaling pathways that regulate PAD4 activity and the downstream consequences of its function is critical for identifying therapeutic intervention points.

PAD4 Activation and NETosis Signaling Pathway

Various stimuli can trigger signaling cascades that lead to PAD4 activation and subsequent NET formation in neutrophils. Key upstream signals include microbial components like lipopolysaccharide (LPS), inflammatory cytokines such as TNF-α, and immune complexes. These stimuli often lead to the production of reactive oxygen species (ROS) through the activation of NADPH oxidase. The increase in intracellular calcium concentration is a crucial event for PAD4 activation. Once activated, PAD4 citrullinates histones, leading to chromatin decondensation and the expulsion of NETs.

PAD4 in Transcriptional Regulation

PAD4's role in gene regulation involves its translocation to the nucleus and interaction with transcription factors and histone modifying enzymes. As a corepressor, PAD4 can be recruited to gene promoters by transcription factors like p53. There, it citrullinates histone arginine residues, which can antagonize activating methylation marks and lead to transcriptional repression of target genes such as p21. PAD4 can also cooperate with histone deacetylases (HDACs) to create a repressive chromatin environment.

Conclusion and Future Directions

PAD4 is a pivotal enzyme with diverse functions in cellular physiology and pathology. Its role in citrullination, transcriptional regulation, and NETosis places it at the crossroads of inflammation, immunity, and cancer. The development of specific and potent PAD4 inhibitors holds significant promise for the treatment of a range of diseases characterized by aberrant citrullination and NET formation. Further research is needed to fully elucidate the complex regulatory mechanisms governing PAD4 activity in different cellular contexts and to identify novel substrates and interacting partners. A deeper understanding of PAD4 biology will undoubtedly pave the way for innovative therapeutic strategies targeting this multifaceted enzyme.

References

- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autodeimination of Protein Arginine Deiminase 4 alters protein-protein interactions but not activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pad4-takes-charge-during-neutrophil-activation-impact-of-pad4-mediated-net-formation-on-immune-mediated-disease - Ask this paper | Bohrium [bohrium.com]

- 4. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Citrullination of Inhibitor of Growth 4 (ING4) by Peptidylarginine Deminase 4 (PAD4) Disrupts the Interaction between ING4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro biochemical assays [bio-protocol.org]

- 15. Citrullination/methylation crosstalk on histone H3 regulates ER-target gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]

- 17. docs.abcam.com [docs.abcam.com]

- 18. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

Unraveling the Potency of PAD4 Inhibition: A Technical Guide to Pad4-IN-3 and its Impact on Citrullination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Deiminase 4 (PAD4) has emerged as a critical enzyme in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as various cancers. Its primary function, the conversion of arginine residues to citrulline (a post-translational modification known as citrullination or deimination), is a key process in the formation of Neutrophil Extracellular Traps (NETs) and the generation of autoantigens.[1][2] The dysregulation of PAD4-mediated citrullination is implicated in conditions such as rheumatoid arthritis (RA), multiple sclerosis, and cancer progression.[1][3] This has spurred the development of potent and selective PAD4 inhibitors. This document provides a comprehensive technical overview of a novel PAD4 inhibitor, herein referred to as Pad4-IN-3, detailing its mechanism of action, inhibitory activity, and its profound effects on citrullination.

Introduction to PAD4 and Citrullination

PAD4 is a calcium-dependent enzyme that catalyzes the hydrolysis of a peptidyl-arginine to a peptidyl-citrulline.[4] This conversion has significant downstream effects, as it alters the charge and structure of the modified protein, impacting its function and interactions.[5] One of the most well-characterized roles of PAD4 is its involvement in the deimination of histones, which leads to chromatin decondensation—a crucial step in the formation of NETs.[6][7] While NETs are a vital component of the innate immune response against pathogens, their excessive formation can drive inflammation and autoimmunity.[3]

PAD4 is primarily expressed in hematopoietic cells, particularly neutrophils.[8] Its localization to the nucleus allows it to act on nuclear proteins like histones.[9] The catalytic mechanism of PAD4 involves a reverse protonation strategy, with a key cysteine residue acting as a nucleophile in the enzyme's active site.[4]

This compound: A Potent and Selective PAD4 Inhibitor

This compound is a novel, potent, and selective allosteric inhibitor designed to target PAD4. Its development addresses the therapeutic need to modulate aberrant citrullination in various disease contexts.

Mechanism of Action

This compound functions by binding to the PAD4 enzyme, thereby preventing it from catalytically converting arginine to citrulline.[1] By inhibiting PAD4, this compound effectively reduces the levels of citrullinated proteins, thus mitigating the downstream pathological consequences such as excessive NET formation and the generation of citrullinated autoantigens that can trigger autoimmune responses.[1]

Quantitative Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound and provide a comparison with other known PAD4 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators

| Compound | Target | Assay Type | IC50 | Ki | Notes |

| This compound | PAD4 | Biochemical | 46 ± 12 nM | - | - |

| This compound | PAD2 | Biochemical | > 10 µM | - | Demonstrates high selectivity over PAD2. |

| GSK199 | PAD4 | Biochemical | 250 nM | - | Reversible inhibitor.[2] |

| GSK484 | PAD4 | Biochemical | 50 nM | - | Reversible inhibitor.[2] |

| Cl-amidine | Pan-PAD | Biochemical | - | - | Irreversible pan-PAD inhibitor.[10] |

| RGT-691 | PAD4 | Ammonia Release | 46 ± 12 nM | - | Orally bioavailable inhibitor.[11] |

Table 2: Cellular Activity of this compound and Comparators

| Compound | Cell Line | Stimulation | Assay | EC50 / IC50 |

| This compound | HL-60 (differentiated) | Calcium Ionophore (A23187) | Inhibition of Citrullinated Histone H3 (Cit-H3) | < 10 nM |

| RGT-691 | HL-60 (differentiated) | Calcium Ionophore (A23187) | Inhibition of Cit-H3 | 22 ± 11 nM[11] |

| TDFA | HL-60 | - | Inhibition of Cit-H3 | Potent at 1 nM[2] |

Experimental Protocols

PAD4 Biochemical Assay (Ammonia Release)

This assay measures the enzymatic activity of PAD4 by quantifying the release of ammonia, a byproduct of the citrullination reaction.

-

Reagents: Recombinant human PAD4 enzyme, N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate, reaction buffer (e.g., 100 mM HEPES, pH 7.6, 10 mM CaCl₂, 0.5 mM TCEP, 50 mM NaCl).[9]

-

Procedure:

-

This compound or control compound is pre-incubated with the PAD4 enzyme in the reaction buffer.

-

The enzymatic reaction is initiated by the addition of the BAEE substrate.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 15 minutes).[9]

-

The amount of ammonia produced is quantified using a colorimetric assay (e.g., the Berthelot-indophenol reaction).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Assay for Histone H3 Citrullination

This assay evaluates the ability of this compound to inhibit PAD4 activity within a cellular context.

-

Cell Line: Differentiated human promyelocytic leukemia cells (HL-60), which can be induced to differentiate into neutrophil-like cells.

-

Reagents: Calcium ionophore (e.g., A23187) to induce PAD4 activation, primary antibody against citrullinated Histone H3 (Cit-H3), and a fluorescently labeled secondary antibody.

-

Procedure:

-

Differentiated HL-60 cells are pre-treated with various concentrations of this compound or vehicle control.

-

Cells are then stimulated with a calcium ionophore to activate endogenous PAD4.

-

After stimulation, cells are fixed, permeabilized, and stained with the anti-Cit-H3 antibody.

-

The levels of Cit-H3 are quantified using high-content imaging (e.g., Cellomics) or flow cytometry.[12]

-

EC50 values are determined from the dose-response curve of Cit-H3 inhibition.

-

Signaling Pathways and Experimental Workflows

PAD4-Mediated NETosis Signaling Pathway

The following diagram illustrates the central role of PAD4 in the signaling cascade leading to NET formation and how this compound intervenes in this process.

Caption: PAD4 activation by calcium influx leads to histone citrullination and NETosis.

Experimental Workflow for Cellular Citrullination Assay

The diagram below outlines the key steps in the experimental protocol for assessing the cellular activity of this compound.

Caption: Workflow for measuring inhibition of cellular histone citrullination.

In Vivo Efficacy

In vivo studies are crucial to validate the therapeutic potential of this compound. In preclinical models of inflammatory diseases, such as lipopolysaccharide (LPS)-induced peritonitis or airway inflammation, the administration of a potent PAD4 inhibitor has been shown to dose-dependently inhibit citrullinated histone H3 in peritoneal and bronchial lavage cells.[12] Similarly, in models of rheumatoid arthritis, PAD4 inhibition has demonstrated the ability to suppress disease progression.

Conclusion

This compound is a highly potent and selective inhibitor of PAD4 that effectively suppresses citrullination in both biochemical and cellular assays. Its mechanism of action, centered on the direct inhibition of the PAD4 enzyme, makes it a promising therapeutic candidate for a range of diseases driven by aberrant citrullination and NETosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound and other next-generation PAD4 inhibitors. The continued investigation of such compounds holds the potential to deliver novel and effective treatments for patients with significant unmet medical needs.

References

- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune-mediated disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptidylarginine deiminase 2, 3 and 4 have distinct specificities against cellular substrates: Novel insights into autoantigen selection in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]

- 12. A Potent Inhibitor of PAD4 Suppresses Histone Citrullination in Vitro and in Vivo - ACR Meeting Abstracts [acrabstracts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to PAD4 Inhibitors in Cancer Research

Peptidyl Arginine Deiminase 4 (PAD4) has emerged as a critical enzyme in the landscape of cancer biology. Its role in post-translationally modifying proteins through citrullination has far-reaching implications in tumorigenesis, metastasis, and the tumor microenvironment. This technical guide provides a comprehensive overview of PAD4's function in cancer, the inhibitors developed to target it, and the experimental methodologies used to evaluate these inhibitors.

The Role of PAD4 in Cancer Pathophysiology

PAD4 is a calcium-dependent enzyme that converts arginine residues in proteins to citrulline.[1] This process, known as citrullination or deimination, neutralizes the positive charge of arginine, leading to alterations in protein structure and function. While PAD4 is involved in various physiological processes, its dysregulation is strongly implicated in cancer.[2]

PAD4 is overexpressed in a wide range of malignancies, including breast, lung, colorectal, and ovarian cancers, and its elevated expression often correlates with poor prognosis.[2] The multifaceted role of PAD4 in cancer progression is primarily attributed to its involvement in:

-

Gene Regulation: In the nucleus, PAD4 citrullinates histones (H3 and H4) and other nuclear proteins.[2][3] This can lead to chromatin decondensation and either activation or repression of gene expression. For instance, PAD4 can antagonize histone arginine methylation, a key epigenetic mark, thereby silencing tumor suppressor genes.[2] It also interacts with transcription factors like p53 and E2F-1 to modulate their activity.[2][4]

-

Neutrophil Extracellular Trap (NET) Formation: PAD4 is a key mediator of NETosis, a process where neutrophils release a web-like structure of decondensed chromatin, histones, and granular proteins called Neutrophil Extracellular Traps (NETs).[1] In the context of cancer, tumor-secreted factors can trigger NET formation.[5] These NETs can then promote tumor growth, angiogenesis, and metastasis by trapping circulating tumor cells (CTCs) and facilitating their extravasation.[2][5][6]

-

Inflammation and Immunity: By modulating inflammatory pathways and contributing to NET formation, PAD4 influences the tumor microenvironment.[4][7] NETs can also impact the anti-tumor immune response, for example, by inhibiting T-cell function.[8]

-

Cancer-Associated Thrombosis (CAT): NETs are known to be prothrombotic, and PAD4's role in their formation links it directly to the increased risk of thrombosis commonly observed in cancer patients.[2][9]

Signaling Pathways Involving PAD4

PAD4 is integrated into several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of PAD4 inhibitors.

PAD4 and p53 Signaling

PAD4 can negatively regulate the tumor suppressor p53. By citrullinating the INhibitor of Growth 4 (ING4), PAD4 prevents its interaction with p53, thereby inhibiting p53 acetylation and the expression of its target genes like p21.[2] Conversely, treatment with PAD4 inhibitors can increase the expression of p53 target genes, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Caption: PAD4 negatively regulates p53 by citrullinating ING4, preventing its binding to p53.

PAD4 in Inflammatory Signaling

PAD4 can switch the function of the transcription factor E2F-1 from promoting proliferation to promoting inflammation.[4] PAD4 citrullinates E2F-1, which then recruits the bromodomain-containing protein 4 (BRD4). This complex drives the expression of inflammatory genes, contributing to the pro-tumorigenic inflammatory microenvironment.[4]

PAD4 and EMT Signaling

In some contexts, the loss of PAD4 has been shown to induce an epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[10] This is mediated through the dysregulation of nuclear glycogen synthase kinase-3β (GSK3β) and subsequent activation of TGF-β signaling.[10] This highlights the cell-type and context-dependent roles of PAD4.

Classes of PAD4 Inhibitors

The development of small molecule inhibitors targeting PAD4 is an active area of research. These inhibitors can be broadly classified into two categories: irreversible and reversible.

-

Irreversible Inhibitors: These inhibitors, often based on a halo-acetamidine scaffold, form a covalent bond with a cysteine residue in the active site of PAD4. Key examples include F-amidine and Cl-amidine.[11] While potent, these pan-PAD inhibitors can lack selectivity and may have off-target effects.[12] More recent derivatives like BB-Cl-amidine and YW356 have been developed to improve cell permeability and cytotoxicity against cancer cells.[3][8]

-

Reversible Inhibitors: These inhibitors bind non-covalently to the enzyme. An important class of reversible inhibitors, including GSK199 and GSK484, preferentially binds to the calcium-free, inactive form of PAD4.[3][8][13] This mechanism offers a potential for higher selectivity for PAD4 over other PAD isozymes.[8]

Quantitative Data on PAD4 Inhibitors

The potency and selectivity of PAD4 inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize key quantitative data for several prominent PAD4 inhibitors.

Table 1: Irreversible PAD4 Inhibitors

| Inhibitor | Target(s) | IC50 (µM) | Cell-based Potency (EC50 in U2OS cells) | Reference(s) |

| Cl-amidine | Pan-PAD | ~1-5 | ~200 µM | [3][8] |

| BB-Cl-amidine | Pan-PAD | Similar to Cl-amidine | 8.8 µM | [3][8] |

| YW356 | Pan-PAD | 1-5 | ~2.5 µM | [8] |

| ZD-E-1M | PAD4 selective | 2.39 | - | [8] |

Table 2: Reversible PAD4 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Ki (mM) | Notes | Reference(s) |

| GSK199 | PAD4 | 250 (at 0.2 mM Ca²⁺) | - | Binds to Ca²⁺-free PAD4 | [3][8] |

| GSK484 | PAD4 | 50 (at 0.2 mM Ca²⁺) | - | Binds to Ca²⁺-free PAD4 | [3][8] |

| JTxPAD4i | PAD4 | 102 (human PAD4) | - | Selective vs PAD1/2/3 (>10 µM) | [5] |

| Chlortetracycline | PADs | - | ~0.11 | Low selectivity | [8] |

| Minocycline | PADs | - | ~0.78 | Low selectivity | [8] |

Table 3: In Vivo Efficacy of PAD4 Inhibitors

| Inhibitor | Cancer Model | Dosing | Key Outcomes | Reference(s) |

| JTxPAD4i | 4T1 mouse syngeneic breast cancer | 50 mg/kg, BID (oral) | ~50% tumor growth inhibition (TGI) | [5] |

| ZD-E-1M | 4T1 mouse breast cancer | 5 µmol/kg | Strong anti-tumor and anti-metastatic effects | [8] |

| JBI-589 | Mouse tumor models | - | Reduced primary tumor growth and lung metastases; enhanced checkpoint inhibitor efficacy | [14] |

Experimental Protocols for Evaluating PAD4 Inhibitors

A variety of biochemical and cell-based assays are used to discover and characterize PAD4 inhibitors.

Biochemical Assay: PAD4 Enzyme Activity (Ammonia Release)

This assay measures the amount of ammonia produced as a byproduct of the citrullination reaction.

-

Principle: PAD4 deiminates a substrate, such as N-α-benzoyl-L-arginine ethyl ester (BAEE), producing ammonia. The ammonia then reacts with a detector reagent (e.g., o-phthalaldehyde) to generate a fluorescent product. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[13][15]

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris pH 7.6, 10 mM CaCl₂, 2 mM DTT), recombinant human PAD4 enzyme, BAEE substrate, and the test inhibitor at various concentrations.[16]

-

Incubation: In a 96- or 384-well plate, pre-incubate the PAD4 enzyme with the inhibitor (or vehicle control) for a defined period (e.g., 30 minutes) at 37°C.[13][15]

-

Reaction Initiation: Initiate the reaction by adding the BAEE substrate to all wells.[15]

-

Reaction Quenching & Detection: After a set incubation time (e.g., 60 minutes), stop the reaction by adding a stop solution (e.g., containing EDTA). Add the ammonia detector reagent.[13]

-

Measurement: Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex: 405-415 nm, Em: 470-480 nm).[15]

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: A typical workflow for a biochemical PAD4 inhibitor screening assay.

Cell-Based Assay: Histone H3 Citrullination

This assay measures the ability of an inhibitor to block PAD4 activity within a cellular context, typically in neutrophils or cancer cell lines.

-

Principle: Cells are stimulated to induce PAD4 activity and histone citrullination. The levels of citrullinated histone H3 (H3Cit) are then quantified, usually by Western blot or ELISA, in the presence and absence of an inhibitor.

-

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., human neutrophils or a PAD4-expressing cancer cell line like U2OS) and pre-treat with various concentrations of the PAD4 inhibitor for a specified time.[5][17]

-

Stimulation: Induce PAD4 activity by treating the cells with a calcium ionophore (e.g., A23187) to increase intracellular calcium levels.[6][17]

-

Cell Lysis: After stimulation, lyse the cells and extract nuclear proteins.

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for citrullinated histone H3 (anti-H3Cit).

-

Use an antibody for total histone H3 or a loading control (e.g., β-actin) for normalization.

-

Detect with a secondary antibody and visualize the bands.

-

-

Data Analysis: Quantify the band intensities to determine the reduction in H3 citrullination at different inhibitor concentrations and calculate the EC50 value.

-

The Tumor Microenvironment and PAD4 Inhibition

Targeting PAD4 not only affects the cancer cells directly but also modulates the tumor microenvironment (TME). By inhibiting NET formation, PAD4 inhibitors can reduce metastasis and potentially re-sensitize tumors to immunotherapy.[8][14]

References

- 1. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. wistar.org [wistar.org]

- 8. mdpi.com [mdpi.com]

- 9. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Target Validation of PAD4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target validation studies for inhibitors of Peptidylarginine Deiminase 4 (PAD4), a critical enzyme implicated in various autoimmune diseases and cancers. While specific data for a compound designated "Pad4-IN-3" is not publicly available, this document synthesizes the current understanding of PAD4 inhibition, utilizing data from well-characterized inhibitors to illustrate the principles of target validation in this area.

Introduction to PAD4 and Its Role in Disease

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins by converting arginine residues to citrulline.[1][2] This process, known as citrullination or deimination, can alter the structure and function of proteins.[1][2] PAD4 is notably expressed in neutrophils and plays a crucial role in the formation of Neutrophil Extracellular Traps (NETs), web-like structures of decondensed chromatin and proteins released by neutrophils to trap pathogens.[3][4][5]

Dysregulated PAD4 activity and the subsequent hypercitrullination of proteins have been linked to the pathogenesis of several diseases.[1] In autoimmune diseases like rheumatoid arthritis (RA), citrullinated proteins can become autoantigens, triggering an immune response and contributing to chronic inflammation.[1][6] In cancer, PAD4 is implicated in promoting tumor growth and metastasis through NET formation.[1][3] Consequently, inhibiting PAD4 has emerged as a promising therapeutic strategy.[1][7]

Mechanism of Action of PAD4 Inhibitors

PAD4 inhibitors are designed to bind to the active site of the enzyme, preventing it from catalyzing the conversion of arginine to citrulline.[1] By blocking this enzymatic activity, these inhibitors aim to reduce aberrant protein citrullination and its pathological consequences, such as the formation of autoantigens in RA and the promotion of NETosis in cancer.[1][3]

The catalytic mechanism of PAD4 involves a reverse protonation mechanism where a cysteine residue (Cys645) acts as a nucleophile.[4][8] Several key amino acid residues, including D350, D473, and H471, are essential for substrate binding and catalysis.[3] Inhibitors are developed to interact with these critical residues to block the enzyme's function.

Quantitative Data on PAD4 Inhibitors

The following tables summarize publicly available data for representative PAD4 inhibitors, illustrating the types of quantitative information crucial for target validation.

Table 1: In Vitro Potency of Select PAD4 Inhibitors

| Inhibitor | Target | Assay Type | IC50 / EC50 | Selectivity | Reference |

| Cl-amidine | pan-PAD | Biochemical | - | Pan-inhibitor | [9] |

| GSK199 | PAD4 | Biochemical | - | PAD4-selective | [10] |

| Unnamed Gilead Inhibitor | PAD4 | Cellular (HL-60) | < 10 nM | Selective | [6] |

| JBI-589 | PAD4 | In vitro (Neutrophils) | - | Highly selective, non-competitive | [11] |

Table 2: In Vivo Efficacy of Select PAD4 Inhibitors in Preclinical Models

| Inhibitor | Animal Model | Disease | Key Findings | Reference |

| Cl-amidine | Mouse | Colitis, RA | Reduced disease severity, no cytotoxicity | [4] |

| GSK199 | Murine Collagen-Induced Arthritis | Rheumatoid Arthritis | Significant reduction in clinical disease scores, synovial inflammation, and joint damage at 30 mg/kg. | [10] |

| JBI-589 | Two RA mouse models | Rheumatoid Arthritis | Reduced joint erosion, RA clinical score, and inflammatory markers. | [11] |

| Unnamed Gilead Inhibitor | LPS-induced peritonitis (mouse) | Inflammation | Dose-dependent inhibition of citrullinated histone H3. | [6] |

Experimental Protocols for PAD4 Target Validation

Detailed methodologies are essential for the robust validation of PAD4 as a therapeutic target. Below are protocols for key experiments commonly employed in this process.

Protocol 1: In Vitro PAD4 Inhibition Assay

Objective: To determine the potency of a test compound in inhibiting PAD4 enzymatic activity.

Materials:

-

Recombinant human PAD4 enzyme

-

Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a peptide containing arginine)

-

Assay buffer (e.g., Tris-HCl with CaCl2 and DTT)

-

Test compound (e.g., this compound)

-

Detection reagent (varies with assay format, e.g., colorimetric or fluorescent)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the recombinant PAD4 enzyme to each well.

-

Add the diluted test compound to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction (if necessary, depending on the detection method).

-

Measure the product formation using a suitable detection method (e.g., spectrophotometry or fluorometry).

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Histone Citrullination

Objective: To assess the ability of a test compound to inhibit PAD4-mediated histone citrullination in a cellular context.

Materials:

-

Human myeloid cell line (e.g., HL-60) or primary neutrophils

-

Cell culture medium

-

Calcium ionophore (e.g., ionomycin) or other cellular stimulus

-

Test compound

-

Lysis buffer

-

Antibodies: anti-citrullinated histone H3 (anti-citH3) and a loading control (e.g., anti-total histone H3)

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)

-

Western blotting or immunofluorescence imaging system

Procedure (Western Blotting):

-

Culture HL-60 cells to the desired density.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a calcium ionophore to induce PAD4 activity and histone citrullination.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against citrullinated histone H3.

-

Wash and incubate with the appropriate secondary antibody.

-

Develop the blot and quantify the band intensities.

-

Normalize the citrullinated histone H3 signal to the loading control.

-

Calculate the EC50 value based on the dose-dependent inhibition of histone citrullination.

Protocol 3: Neutrophil Extracellular Trap (NET) Formation Assay

Objective: To evaluate the effect of a PAD4 inhibitor on NET formation.

Materials:

-

Isolated human or mouse neutrophils

-

NET-inducing stimulus (e.g., PMA, ionomycin, or LPS)

-

Test compound

-

DNA-binding fluorescent dye (e.g., Sytox Green)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Isolate neutrophils from fresh blood.

-

Seed the neutrophils in a 96-well plate.

-

Pre-incubate the cells with the test compound at various concentrations.

-

Add the NET-inducing stimulus to the wells.

-

Add the DNA-binding fluorescent dye, which is cell-impermeable and will only stain extracellular DNA upon NET release.

-

Monitor the fluorescence intensity over time using a microplate reader.

-

Quantify the inhibition of NET formation based on the reduction in fluorescence signal compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental processes are crucial for understanding the context of PAD4 inhibition.

Caption: PAD4 signaling pathway leading to NET formation and its inhibition.

Caption: General workflow for PAD4 inhibitor target validation and drug development.

References

- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Potent Inhibitor of PAD4 Suppresses Histone Citrullination in Vitro and in Vivo - ACR Meeting Abstracts [acrabstracts.org]

- 7. drughunter.com [drughunter.com]

- 8. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models [prnewswire.com]

The Role of Peptidylarginine Deiminase 4 (PAD4) in Neutrophil Extracellular Traps (NETs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. While a crucial component of the innate immune response, dysregulated NET formation, or NETosis, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as thrombosis and cancer. A key enzyme in the formation of NETs is Peptidylarginine Deiminase 4 (PAD4). This technical guide provides an in-depth overview of the critical role of PAD4 in NETosis, including its mechanism of action, regulation, and involvement in disease. Furthermore, it offers detailed experimental protocols for studying PAD4 and NETs, quantitative data on NET formation, and a review of PAD4 inhibitors, making it a valuable resource for researchers and professionals in drug development.

The Core Mechanism: PAD4-Mediated Chromatin Decondensation

The central role of PAD4 in NETosis lies in its ability to catalyze the conversion of arginine residues to citrulline on histone proteins, a post-translational modification known as citrullination or deimination. This enzymatic activity is a critical initiating event in the decondensation of the highly compact chromatin within the neutrophil nucleus, a prerequisite for its expulsion as NETs.

The process is initiated by various stimuli, including pathogens, inflammatory cytokines, and chemical agonists, which lead to an influx of intracellular calcium. This rise in calcium concentration activates PAD4, which then translocates to the nucleus. Inside the nucleus, PAD4 targets arginine residues on histones H3 and H4, converting them to citrulline. This conversion neutralizes the positive charge of the arginine residues, weakening the electrostatic interactions between the negatively charged DNA backbone and the histones. This disruption of the chromatin structure leads to its unfolding and decondensation, ultimately allowing for the release of NETs.[1][2][3]

Quantitative Analysis of NET Formation

The extent of NETosis can be quantified to assess the impact of various stimuli, genetic modifications, or inhibitory compounds. The following tables summarize key quantitative data from the literature.

Table 1: NETosis in Human and Murine Neutrophils in Response to Stimuli

| Species | Cell Type | Stimulus | Concentration | % of NETotic Cells | Reference |

| Human | Healthy Donor Neutrophils | Unstimulated (DMSO) | 0.1% | 8.7 ± 0.79 | [4] |

| Human | Healthy Donor Neutrophils | PMA | 50 nM | 40.2 ± 2.73 | [4] |

| Human | Cancer Patient Neutrophils | Unstimulated (DMSO) | 0.1% | 9.3 ± 1.29 | [4] |

| Human | Cancer Patient Neutrophils | PMA | 50 nM | 33.5 ± 2.31 | [4] |

| Human | Healthy Donor Neutrophils | Ionomycin | - | 52.0 ± 15.2 | [5] |

| Murine | Naive Mice Neutrophils | Unstimulated (DMSO) | 0.1% | 0.64 ± 0.26 | [4] |

| Murine | Naive Mice Neutrophils | PMA | 500 nM | 2.2 ± 0.22 | [4] |

| Murine | Tumor-bearing Mice Neutrophils | PMA | 500 nM | 3.67 ± 0.21 | [4] |

| Murine | Tumor-bearing Mice Neutrophils | Ionomycin | 2 µM | 4.17 ± 0.29 | [4] |

Table 2: Efficacy of PAD4 Inhibitors in Suppressing NETosis

| Inhibitor | Target | IC50 | Conditions | Reference |

| Cl-amidine | Pan-PAD | 1.9 - 22 µM | In vitro | [6] |

| GSK199 | PAD4 | 250 nM (with 0.2 mM Ca²⁺) | In vitro | [7] |

| GSK484 | PAD4 | 50 nM (Ca²⁺-free), 250 nM (with 2mM Ca²⁺) | In vitro | [6][8] |

| BMS-P5 | PAD4 | - | More significant reduction in NETosis compared to GSK484 in a cell-based assay | [9] |

Experimental Protocols

A variety of methods are employed to study PAD4 and NETs. Below are detailed protocols for key experiments.

Isolation of Human Neutrophils from Whole Blood

This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.[10][11]

Materials:

-

Whole blood collected in EDTA, citrate, or heparin tubes.

-

Density gradient medium (e.g., Ficoll-Paque, Polymorphprep).

-

HBSS (Hank's Balanced Salt Solution) without Ca²⁺/Mg²⁺.

-

Red Blood Cell (RBC) Lysis Buffer.

-

HBSS with 2% HSA (Human Serum Albumin).

-

Centrifuge.

Procedure:

-

Bring all reagents to room temperature.

-

Carefully layer 5.0 ml of whole blood over 5.0 ml of the density gradient medium in a centrifuge tube. Avoid mixing.

-

Centrifuge at 500 x g for 35 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil layer and the underlying medium into a new centrifuge tube.

-

Wash the cells by adding HBSS without Ca²⁺/Mg²⁺ to a final volume of 10 ml and centrifuge at 350 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in 2 ml of RBC Lysis Buffer. Vortex gently and incubate for 1 minute to lyse contaminating red blood cells.

-

Add 30 ml of 1.8% NaCl to stop the lysis and centrifuge at 560 x g for 5 minutes.

-

Wash the neutrophil pellet with HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 5 minutes.

-

Resuspend the final neutrophil pellet in an appropriate buffer for downstream applications. Cell purity and viability should be assessed (e.g., by flow cytometry and trypan blue exclusion, respectively), and are typically >95%.

Immunofluorescence Staining of NETs

This protocol allows for the visualization of NETs by staining for key components like DNA, myeloperoxidase (MPO), and citrullinated histone H3 (CitH3).[12][13][14]

Materials:

-

Isolated neutrophils.

-

Poly-L-lysine coated coverslips or chamber slides.

-

NET-inducing stimulus (e.g., PMA, ionomycin).

-

4% Paraformaldehyde (PFA) for fixation.

-

Blocking buffer (e.g., 5% fetal bovine serum in PBS).

-

Primary antibodies: anti-MPO and anti-citrullinated histone H3 (H3Cit).

-

Fluorescently labeled secondary antibodies.

-

DAPI (4',6-diamidino-2-phenylindole) for DNA counterstaining.

-

Fluorescence microscope.

Procedure:

-

Seed isolated neutrophils onto poly-L-lysine coated coverslips and allow them to adhere for 30 minutes at 37°C.

-

Stimulate the neutrophils with the desired agonist (e.g., 100 nM PMA) for 2-4 hours to induce NETosis. Include an unstimulated control.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the primary antibody).

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., rabbit anti-MPO and mouse anti-H3Cit) diluted in antibody diluent overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the DNA with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides with mounting medium and visualize using a fluorescence microscope. NETs will appear as web-like structures positive for DNA, MPO, and H3Cit.

Quantification of NETs using a Plate Reader Assay

This high-throughput method quantifies extracellular DNA, a hallmark of NETosis, using a cell-impermeable DNA dye.[15][16]

Materials:

-

Isolated neutrophils.

-

Black 96-well plate.

-

Cell-impermeable DNA dye (e.g., Sytox Green, Sytox Orange).

-

NET-inducing stimulus.

-

Fluorescence plate reader.

Procedure:

-

Resuspend isolated neutrophils in a suitable buffer.

-

Add the cell-impermeable DNA dye (e.g., 0.2 µM Sytox Green) to the cell suspension.

-

Seed the neutrophils into a black 96-well plate.

-

Add the NET-inducing stimulus to the appropriate wells. Include unstimulated and vehicle controls.

-

Incubate the plate at 37°C for the desired time (e.g., 3 hours).

-

Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 520 nm for Sytox Green). The increase in fluorescence corresponds to the amount of extracellular DNA released during NETosis.

In Vitro PAD4 Activity Assay

This assay measures the enzymatic activity of PAD4 by detecting the ammonia produced during the citrullination reaction.[17][18][19]

Materials:

-

Recombinant human PAD4.

-

PAD4 substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6).

-

CaCl₂.

-

Dithiothreitol (DTT).

-

α-ketoglutarate.

-

NADH.

-

Glutamate dehydrogenase (GDH).

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing assay buffer, BAEE, CaCl₂, DTT, α-ketoglutarate, NADH, and GDH.

-

Initiate the reaction by adding recombinant PAD4 to the mixture.

-

Continuously monitor the decrease in absorbance at 340 nm at 25°C or 37°C. The oxidation of NADH to NAD⁺ by GDH, which is coupled to the conversion of ammonia and α-ketoglutarate to glutamate, results in a decrease in absorbance at 340 nm.

-

The rate of decrease in absorbance is proportional to the PAD4 activity.

PAD4 Inhibitors in Research and Drug Development

The critical role of PAD4 in NETosis has made it an attractive therapeutic target for diseases driven by excessive NET formation. Several small molecule inhibitors of PAD4 have been developed and are widely used as research tools and are being investigated for their therapeutic potential.[6][7][8][9]

-

Irreversible Inhibitors: F-amidine and Cl-amidine are first-generation, irreversible pan-PAD inhibitors that covalently modify a cysteine residue in the active site.[6]

-

Reversible Inhibitors: GSK484 and GSK199 are potent and selective reversible inhibitors of PAD4.[7][8] These compounds have been instrumental in elucidating the specific role of PAD4 in various biological processes.

-

Mechanism of Action: PAD4 inhibitors primarily work by binding to the active site of the enzyme, thereby preventing the citrullination of its substrates, most notably histones. This inhibition of histone citrullination blocks chromatin decondensation and the subsequent release of NETs.

Conclusion

Peptidylarginine Deiminase 4 is a pivotal enzyme in the process of NETosis, mediating the critical step of chromatin decondensation through histone citrullination. Its involvement in a wide array of inflammatory and autoimmune diseases has positioned it as a significant target for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate role of PAD4 in health and disease, and to advance the development of novel therapies targeting this key enzymatic driver of NET formation.

References

- 1. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NETosis in cancer: a critical analysis of the impact of cancer on neutrophil extracellular trap (NET) release in lung cancer patients vs. mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometric assay for direct quantification of Neutrophil Extracellular Traps in blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK484 hydrochloride | GTPL8577 | PAD4 Inhibitor | TargetMol [targetmol.com]

- 9. PAD Inhibitors as a Potential Treatment for SARS-CoV-2 Immunothrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Immunofluorescence staining for NETs [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]

Unveiling Pad4-IN-3: A Technical Primer on a Novel PAD4 Inhibitor

For Immediate Release

[City, State] – [Date] – A novel inhibitor of Peptidylarginine Deiminase 4 (PAD4), designated Pad4-IN-3, has emerged as a promising agent in preclinical cancer research. This in-depth guide provides a technical overview of the discovery, mechanism of action, and key experimental data for researchers, scientists, and professionals in drug development. This compound demonstrates significant potential in modulating the tumor microenvironment through the inhibition of Neutrophil Extracellular Trap (NET) formation.

Core Compound Data

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 2642327-44-2 |

| Molecular Formula | C₂₁H₂₆BClN₄O₄ |

| Molecular Weight | 444.72 g/mol |

| Target | Peptidylarginine Deiminase 4 (PAD4) |

| Reported Activity | In vitro and in vivo antitumor activity |

Discovery and Development

This compound was identified as a potent inhibitor of PAD4, an enzyme implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders.[1][2] A key aspect of its development involves its covalent linkage to a chitosan-based nanoagent modified with an RGD sequence peptide (K-CRGDV). This formulation is designed for enhanced oxidative stress-responsive and targeted delivery to tumor sites.[1][2] This approach aims to improve the therapeutic index of the inhibitor by increasing its concentration at the site of action and minimizing systemic exposure.

Mechanism of Action: Targeting the PAD4-NETosis Axis

PAD4 plays a critical role in a process called NETosis, where neutrophils release web-like structures of decondensed chromatin, known as NETs, to trap pathogens. In the context of cancer, NETs can promote tumor growth, metastasis, and thrombosis.

The primary mechanism of action of this compound is the inhibition of PAD4's enzymatic activity. PAD4 catalyzes the citrullination of histones, a post-translational modification that neutralizes the positive charge of arginine residues, leading to chromatin decondensation—a prerequisite for NET formation. By inhibiting PAD4, this compound prevents histone citrullination, thereby blocking the formation of NETs and mitigating their pro-tumorigenic effects.[1][2] This targeted inhibition helps to remodel the tumor immune microenvironment.[1][2]

Signaling Pathway

Experimental Protocols

While the primary literature detailing the specific synthesis and quantitative biological evaluation of this compound is not publicly available, standard methodologies for assessing PAD4 inhibition are well-established.

General PAD4 Inhibition Assay (Colorimetric)

This protocol is a generalized procedure for determining the inhibitory activity of compounds against PAD4.

-

Reagent Preparation :

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 1 mM DTT.

-

Substrate Solution: Nα-Benzoyl-L-arginine ethyl ester (BAEE) prepared in assay buffer.

-

Enzyme Solution: Recombinant human PAD4 diluted in assay buffer.

-

Inhibitor Solution: this compound or other test compounds dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Colorimetric Reagent: A mixture of diacetyl monoxime and antipyrine.

-

-

Assay Procedure :

-

Add inhibitor solution to the wells of a microplate.

-

Add the PAD4 enzyme solution to the wells and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the BAEE substrate solution.

-

Incubate the reaction at 37°C.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Add the colorimetric reagent and heat to develop the color. The citrulline produced reacts to form a colored product.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay for NET Formation

This protocol outlines a general method to assess the effect of inhibitors on NET formation in neutrophils.

-

Cell Culture and Treatment :

-

Isolate primary human neutrophils or use a suitable cell line (e.g., differentiated HL-60 cells).

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a NET-inducing agent such as phorbol 12-myristate 13-acetate (PMA) or a calcium ionophore (e.g., A23187).

-

-

Quantification of NETs :

-

Immunofluorescence Microscopy : Fix and permeabilize the cells. Stain for DNA (e.g., with DAPI or Hoechst), citrullinated histone H3 (H3cit), and neutrophil elastase (NE). NETs are identified as extracellular web-like structures positive for all three markers.

-

Quantification of Extracellular DNA : Use a cell-impermeable DNA dye (e.g., Sytox Green) to quantify the amount of extracellular DNA released during NETosis using a fluorescence plate reader.

-

-

Data Analysis :

-

For microscopy, quantify the area or number of NETs per field of view.

-

For the DNA quantification assay, normalize the fluorescence signal to a control treated only with the stimulating agent.

-

Determine the IC₅₀ for the inhibition of NET formation.

-

Future Directions

The development of this compound, particularly as a component of a targeted nano-delivery system, represents a significant advancement in the pursuit of novel cancer therapies. Further studies are warranted to elucidate its detailed pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in a broader range of preclinical cancer models. The promising initial data for this compound underscores the therapeutic potential of targeting the PAD4-NETosis pathway in oncology.

References

The Role of Pad4-IN-3 in Modulating Key Biological Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological pathways affected by Pad4-IN-3, a notable inhibitor of Protein Arginine Deiminase 4 (PAD4). This document delves into the core mechanism of action, presents quantitative data from key experiments, outlines detailed experimental protocols, and visualizes the intricate signaling networks involved. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of targeting PAD4.

Core Mechanism of Action

This compound is a potent inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1][2][3][4][5] As the only PAD isozyme with a nuclear localization signal, PAD4 plays a critical role in gene regulation by modifying histones and other nuclear proteins.[1][2][3][4][5] Dysregulated PAD4 activity is implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders, primarily through its essential role in the formation of Neutrophil Extracellular Traps (NETs).[1][2][3][4][5]

This compound exerts its biological effects by blocking the catalytic activity of PAD4. This inhibition prevents the citrullination of key substrates, thereby interfering with downstream pathological processes. A significant application of this compound has been demonstrated in the context of cancer, where it has been incorporated into a targeted nanoagent, K-CRGDV-PAD4-IN-3. This nanoformulation is designed for active tumor targeting and has shown efficacy in inhibiting tumor growth and metastasis by modulating the tumor immune microenvironment.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving a YW3-56 analogue, the conceptual basis for this compound, and its nanoformulation.

| In Vitro Efficacy | |

| Assay | Result |

| PAD4 Enzyme Inhibition (IC50) | ~1.94 µM[1] |

| Inhibition of NET formation | Significant reduction in NETosis |

| Cytotoxicity against cancer cells | Dose-dependent decrease in cell viability |